methylcarbamyl PAF
Overview
Description
Methylcarbamyl PAF is a non-hydrolyzable platelet-activating factor (PAF) analog . . It is known to cause fetal and placental growth restriction, alter the mitochondrial membrane, and induce vascular VEGF expression in cord endothelial cells .
Molecular Structure Analysis
The molecular formula of methylcarbamyl PAF is C26H55N2O7P . The IUPAC name is [(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-trimethylazaniumylethyl phosphate .Physical And Chemical Properties Analysis
Methylcarbamyl PAF is a liquid . It has a solubility of 25 mg/ml in DMSO or dimethyl formamide . The compound has 8 hydrogen bond acceptors, 1 hydrogen bond donor, 27 rotatable bonds, a topological polar surface area of 115.96, and an XLogP of 6.15 .Scientific Research Applications
1. Receptor Binding and Biological Potency
Methylcarbamyl PAF (mc-PAF) is a potent analog of platelet-activating factor (PAF). Studies have shown that mc-PAF competes for binding to high-affinity receptors on human neutrophils, with its receptor binding capacities closely correlating with its ability to stimulate neutrophil degranulation responses. Unlike PAF, mc-PAF resists metabolic inactivation by neutrophils and human sera, suggesting that its biological potency is predominantly determined by receptor binding rather than by cellular metabolism (O’Flaherty et al., 1987).
2. Memory Enhancement and Neurobiological Effects
Research on mc-PAF has demonstrated its impact on memory processes. Posttraining intrahippocampal injections of mc-PAF in rats have shown a memory-enhancing effect, significantly lowering escape latencies in memory retention tests. This suggests a role for endogenous PAF in hippocampal-dependent memory processes (Teather, Packard, & Bazan, 1998).
3. Agonist-Induced Down-Regulation of PAF Receptor
Prolonged exposure to mc-PAF in human promonocytic U937 cells has been found to reduce the number of PAF receptors, indicating a down-regulation at the transcriptional level. This suggests that the PAF receptor in these cells is subject to down-regulation by agonists like mc-PAF, impacting receptor gene expression (Chau, Peck, Yen, & Wang, 1994).
4. Role in Inflammatory and Immune Responses
mc-PAF has been studied in various contexts regarding inflammatory and immune responses. Its receptor stimulation has been linked to proinflammatory gene induction in various cell types, suggesting a significant role in inflammatory processes (Marrache et al., 2002). Additionally, mc-PAF's interaction with the PAF receptor has implications in cellular signaling pathways related to inflammation and immunity.
5. Mass Spectrometric Imaging Applications
In the field of mass spectrometric imaging (MSI), mc-PAF has been used as an external standard to improve ion distribution images. It aids in acquiring sharply defined tissue edges and increases the dynamic range in MSI, addressing challenges like variations in ionization efficiencies (Hosokawa, Sugiura, & Setou, 2008).
properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFHZBKBDFRYHS-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55N2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
CAS RN |
91575-58-5 | |
Record name | 1-O-Hexadecyl-2-N-methylcarbamol -sn-glycerol-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091575585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.